Proflavine Hydrochloride: A Comprehensive Technical Guide for Researchers
Proflavine Hydrochloride: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of the chemical and physical properties of proflavine hydrochloride, a versatile acridine dye with significant applications in biomedical research and clinical practice. Intended for researchers, scientists, and drug development professionals, this document offers a detailed understanding of its molecular characteristics, mechanism of action, and practical experimental considerations.
Molecular Profile and Chemical Identity
Proflavine, chemically known as 3,6-diaminoacridine, is a planar cationic molecule. It is commonly available as a hydrochloride salt, which enhances its solubility in aqueous solutions. The hydrochloride salt can exist in different forms, primarily as the monohydrochloride and dihydrochloride, which exhibit distinct properties.
Table 1: Chemical Identification of Proflavine and its Hydrochloride Salts
| Identifier | Proflavine (Base) | Proflavine Monohydrochloride | Proflavine Dihydrochloride |
| CAS Number | 92-62-6[1] | 952-23-8[2][3] | 531-73-7[4][5] |
| Molecular Formula | C₁₃H₁₁N₃[1][6] | C₁₃H₁₁N₃·HCl[3][7] | C₁₃H₁₁N₃·2HCl[4] |
| Molecular Weight | 209.25 g/mol [1][6] | 245.71 g/mol [3][7] | 282.17 g/mol [4][5] |
| Synonyms | 3,6-Diaminoacridine[6][8] | 3,6-Diaminoacridine hydrochloride[9] | 3,6-Diaminoacridine dihydrochloride[4] |
Proflavine hydrochloride typically appears as a brown, orange-red, or brown-red crystalline powder[4][7]. Its amphoteric nature allows it to react as both a weak acid and a weak base[9].
Physicochemical Properties
The utility of proflavine hydrochloride in various applications is dictated by its physical and chemical characteristics. A thorough understanding of these properties is crucial for experimental design and interpretation.
Table 2: Key Physicochemical Properties of Proflavine Hydrochloride
| Property | Value | Conditions/Notes |
| Melting Point | Decomposes at 270 °C (518 °F)[3][7] | |
| Solubility | ||
| in Water | 5 to 10 mg/mL at 20 °C (68 °F)[7] | Slightly soluble[9]. Proflavine dihydrochloride is more soluble (≥ 100 mg/mL)[4]. |
| in Ethanol | Soluble[6] | |
| in Ether | Practically insoluble[6] | |
| in Benzene | Practically insoluble[6] | |
| pKa | 9.7[5] | |
| UV-Vis Absorption | λmax ≈ 260-261 nm and 445-456 nm[2][10][11] | In aqueous solution. The peak around 445 nm is characteristic of the acridine ring system and is responsible for its color. |
| Fluorescence | Emits green fluorescence upon binding to DNA[12] | λex ≈ 450 nm, λem ≈ 510 nm[12]. Solutions can be fluorescent[5]. |
| Appearance | Brown, orange-red, or brown-red powder[4][7] |
Mechanism of Action: DNA Intercalation
The primary mechanism of action for proflavine's biological activity is its function as a DNA intercalating agent.[1][6][8] This process is fundamental to its antiseptic properties and its use in chemotherapy research.
The Intercalation Process
Due to its planar tricyclic structure, the proflavine molecule can insert itself between adjacent base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, unwinding the helix and increasing the distance between the base pairs. This disruption of normal DNA architecture interferes with critical cellular processes.
Consequences of Intercalation
-
Inhibition of DNA Synthesis and Replication: The presence of intercalated proflavine obstructs the action of DNA polymerases, thereby inhibiting the replication of genetic material. This is a key factor in its bacteriostatic effect, as it prevents bacterial proliferation.[6][8]
-
Frameshift Mutations: The distortion of the DNA backbone caused by intercalation can lead to errors during DNA replication or repair, resulting in the insertion or deletion of base pairs. This leads to frameshift mutations, which can have significant downstream effects on protein synthesis.[1]
-
Inhibition of RNA Synthesis: By binding to DNA, proflavine can also hinder the process of transcription, where the genetic information from DNA is copied into RNA, thus affecting protein production.[13]
-
Induction of DNA Damage: In the presence of light, proflavine can induce double-stranded breaks in DNA.[1]
Figure 1: Mechanism of Proflavine Action.
Applications in Research and Medicine
Proflavine hydrochloride's unique properties have led to its use in a variety of scientific and clinical settings.
-
Topical Antiseptic: It has a long history of use as a topical antiseptic for wound dressing due to its bacteriostatic activity against a broad spectrum of gram-positive bacteria.[6][14]
-
Fluorescent Staining: Its ability to intercalate with DNA and fluoresce makes it a useful tool for visualizing nucleic acids in cellular and molecular biology research.[1][12]
-
Antiviral and Anticancer Research: Proflavine's ability to interfere with nucleic acid synthesis has prompted investigations into its potential as an antiviral and anticancer agent.[15][16] It has been studied for its ability to inhibit viral replication and to induce apoptosis in cancer cells.[16]
-
Enzyme Inhibition: Proflavine is known to inhibit a variety of enzymes, which is an area of ongoing research.[13]
Experimental Protocols
Preparation of a Standard Solution
A standard stock solution of proflavine hydrochloride is essential for quantitative experiments.
Materials:
-
Proflavine hydrochloride powder
-
Analytical balance
-
Volumetric flask
-
Deionized water or appropriate buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh the desired amount of proflavine hydrochloride powder using an analytical balance.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add a portion of the solvent (e.g., deionized water) to the flask and swirl to dissolve the powder. A magnetic stirrer can be used to aid dissolution.[12]
-
Once fully dissolved, bring the solution to the final volume with the solvent.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the stock solution in a dark, cool place, as proflavine solutions can be light-sensitive.[13]
Determination of Concentration by UV-Vis Spectrophotometry
The concentration of a proflavine hydrochloride solution can be accurately determined using its characteristic UV-Vis absorption spectrum.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Proflavine hydrochloride solution of unknown concentration
-
Solvent used to prepare the solution (as a blank)
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the spectrophotometer to scan a wavelength range that includes the absorption maxima of proflavine (e.g., 200-600 nm).
-
Fill a quartz cuvette with the solvent (blank) and place it in the spectrophotometer. Run a baseline correction.
-
Rinse the cuvette with the proflavine hydrochloride solution and then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum.
-
Identify the absorbance value at the maximum absorption wavelength (λmax), which is typically around 445 nm in water.[17]
-
Calculate the concentration using the Beer-Lambert law: A = εbc, where:
-
A is the absorbance
-
ε (epsilon) is the molar extinction coefficient (for proflavine in water at ~445 nm, a value of 38,900 cm⁻¹/M has been reported[17])
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration in mol/L
-
Figure 2: Workflow for Concentration Determination.
Safety and Handling
Proflavine hydrochloride is considered a hazardous substance and should be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and gloves when handling the powder or solutions.[18] In case of dust generation, a dust respirator is recommended.[18]
-
Handling: Avoid contact with skin and eyes.[19] Avoid creating dust.[19] Handle in a well-ventilated area.[19]
-
Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place.[18] Keep away from heat and sources of ignition.[18]
-
Spills: For small spills, dampen the solid material with water and transfer it to a suitable container for disposal.[9]
-
Toxicity: Proflavine is mutagenic and has been shown to be carcinogenic in animal studies.[6] Ingestion may cause gastrointestinal irritation.[9]
Conclusion
Proflavine hydrochloride is a molecule of significant interest due to its well-characterized chemical and physical properties, particularly its ability to intercalate with DNA. This guide provides a foundational understanding for researchers and professionals working with this compound, from its basic molecular identity to practical experimental considerations. Adherence to proper safety protocols is paramount when handling this potent chemical. The information presented herein should serve as a valuable resource for designing and executing scientifically sound research involving proflavine hydrochloride.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7099, Proflavine. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 197873, 3,6-Acridinediamine, hydrochloride (1:1). Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10750, Proflavine Dihydrochloride. Retrieved from [Link]
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Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. Retrieved from [Link]
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PharmaCompass. (n.d.). Proflavine. Retrieved from [Link]
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LookChem. (n.d.). Proflavine hydrochloride. Retrieved from [Link]
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MP Biomedicals. (n.d.). Proflavine hydrochloride. Retrieved from [Link]
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Chemsrc. (2025). Proflavine hydrochloride. Retrieved from [Link]
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MP Biomedicals. (n.d.). PROFLAVIN HYDROCHLORIDE (3,6-Diaminoacridine Hydrochloride). Retrieved from [Link]
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Wikipedia. (n.d.). Proflavine. Retrieved from [Link]
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MP Biomedicals. (n.d.). PROFLAVIN HYDROCHLORIDE (3,6-Diaminoacridine Hydrochloride). Retrieved from [Link]
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Patsnap Synapse. (n.d.). Proflavine. Retrieved from [Link]
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American Chemical Society. (2005). Proflavine. Retrieved from [Link]
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ResearchGate. (n.d.). Representative absorption spectra of (A) proflavine (4.53 mM) treated... Retrieved from [Link]
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Taylor & Francis. (n.d.). Proflavine – Knowledge and References. Retrieved from [Link]
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OMLC. (n.d.). Proflavin. Oregon Medical Laser Center. Retrieved from [Link]
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